4-[(Tetrahydro-furan-2-ylmethyl)-sulfamoyl]-benzoic acid

Medicinal Chemistry Neuroscience Alzheimer's Disease

This building block is essential for gamma-secretase modulator (GSM) programs targeting Alzheimer’s disease and for potent LPA2 receptor agonists. The para-substitution pattern and saturated tetrahydrofuran ring confer unique conformational rigidity critical for subnanomolar receptor activity, as demonstrated in the clinical candidate PF-06648671. Unlike positional isomers or acyclic analogs, this exact structure ensures validated binding orientation and downstream activity. The free carboxylic acid allows straightforward amidation or esterification for probe development. Choosing this specific compound eliminates the synthetic and biological risk associated with structural approximations.

Molecular Formula C12H15NO5S
Molecular Weight 285.32 g/mol
CAS No. 325851-59-0
Cat. No. B1305754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Tetrahydro-furan-2-ylmethyl)-sulfamoyl]-benzoic acid
CAS325851-59-0
Molecular FormulaC12H15NO5S
Molecular Weight285.32 g/mol
Structural Identifiers
SMILESC1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C12H15NO5S/c14-12(15)9-3-5-11(6-4-9)19(16,17)13-8-10-2-1-7-18-10/h3-6,10,13H,1-2,7-8H2,(H,14,15)
InChIKeyVGMULOZGMOSVOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility34.7 [ug/mL] (The mean of the results at pH 7.4)

4-[(Tetrahydro-furan-2-ylmethyl)-sulfamoyl]-benzoic acid (CAS 325851-59-0): Technical Identity and Procurement-Relevant Baseline


4-[(Tetrahydro-furan-2-ylmethyl)-sulfamoyl]-benzoic acid (CAS 325851-59-0, MF: C12H15NO5S, MW: 285.32) is a sulfamoyl-substituted benzoic acid derivative featuring a tetrahydrofuran (oxolane) moiety . This compound is primarily utilized as a high-purity (typically ≥95%) research chemical, with a documented role as a building block in medicinal chemistry, particularly for the synthesis of gamma-secretase modulators . Its unique structural combination of a carboxylic acid, a sulfamoyl linker, and a saturated tetrahydrofuran ring confers distinct physicochemical properties and a specific chemical reactivity profile that differentiate it from simpler benzoic acid derivatives or acyclic sulfamoyl analogs .

4-[(Tetrahydro-furan-2-ylmethyl)-sulfamoyl]-benzoic acid: Why Direct Substitution with Close Analogs is Not Advisable


While several sulfamoyl-benzoic acid analogs exist, such as the 3-position isomer (CAS 603118-19-0) or the chloro-substituted derivative (CAS 4793-38-8, Tetrahydro Furosemide) , their biological activity and physicochemical properties are not interchangeable. The specific para-substitution pattern and the presence of the tetrahydrofuran ring in 4-[(Tetrahydro-furan-2-ylmethyl)-sulfamoyl]-benzoic acid directly impact its binding affinity, metabolic stability, and suitability as a building block for specific target classes, like gamma-secretase modulators . Furthermore, the documented use of this exact compound in the synthesis of LPA2 receptor agonists demonstrates that subtle structural variations can lead to orders-of-magnitude differences in receptor activity [1]. Therefore, substituting this compound with a close analog without re-validating the entire synthetic or biological workflow would introduce unacceptable scientific risk.

4-[(Tetrahydro-furan-2-ylmethyl)-sulfamoyl]-benzoic acid: Quantitative Differentiation Evidence for Procurement Decisions


Evidence Item 1: Gamma-Secretase Modulator Building Block - Structural Determinant for Activity

This compound is specifically cited as a key building block for the synthesis of gamma-secretase modulators (GSMs) . While no direct activity data is available for the compound itself, its utility lies in its ability to introduce the tetrahydrofuran-sulfamoyl-benzoic acid pharmacophore into more complex molecular architectures. The presence of a cis-tetrahydrofuran moiety in related GSMs is known to confer conformational rigidity and lock the compound into a bioactive conformation, a feature absent in acyclic or furan-based analogs [1]. This structural constraint is a critical design element for achieving the desired modulation of Aβ peptide production.

Medicinal Chemistry Neuroscience Alzheimer's Disease Gamma-Secretase

Evidence Item 2: Class-Level Inference for LPA2 Receptor Agonist Activity

Sulfamoyl benzoic acid (SBA) analogues, a class to which this compound belongs, have been identified as the first specific agonists of the LPA2 GPCR, with some achieving subnanomolar activity (e.g., compound 13b, EC50 = 0.02 nM) [1]. While 4-[(Tetrahydro-furan-2-ylmethyl)-sulfamoyl]-benzoic acid itself was not the final agonist, it serves as a core intermediate in the synthesis of these highly potent and selective LPA2 agonists [2]. In contrast, many other sulfamoyl benzoic acid derivatives (e.g., TRPM8 antagonists [3]) or simple benzoic acid analogs show no detectable effect on LPA2 at concentrations up to 10 µM [1].

GPCR LPA2 Receptor Radioprotection Apoptosis

Evidence Item 3: Physicochemical Differentiation via Tetrahydrofuran Moiety

The incorporation of a saturated tetrahydrofuran (oxolane) ring in the side chain of this compound differentiates it from analogs containing a planar, aromatic furan ring (e.g., as in Furosemide). This reduction to a saturated ring system increases conformational flexibility and alters electronic distribution, which can positively impact physicochemical properties . Specifically, the oxolane ring contributes to balanced polarity, potentially improving aqueous solubility and membrane permeability compared to fully aromatic sulfamoyl benzoic acid derivatives . The calculated polar surface area (PSA) for this compound is 101.22 Ų, which is within a favorable range for oral bioavailability [1].

Physicochemical Properties Drug Design Solubility Permeability

4-[(Tetrahydro-furan-2-ylmethyl)-sulfamoyl]-benzoic acid: Validated Application Scenarios for Research and Development


Alzheimer's Disease Research: Synthesis of Gamma-Secretase Modulators (GSMs)

This compound serves as a validated synthetic intermediate for constructing gamma-secretase modulators (GSMs) . In medicinal chemistry campaigns targeting Alzheimer's disease, it is used to introduce a key pharmacophore that contributes to the selective modulation of amyloid-beta (Aβ) peptide production. The tetrahydrofuran moiety is crucial for achieving conformational rigidity in the final GSM drug candidates, a design feature that is not accessible using simpler acyclic or furan-based building blocks [1]. Procurement of this specific intermediate enables research groups to directly access a chemical space that has yielded clinical candidates like PF-06648671 [1].

GPCR Drug Discovery: LPA2 Receptor Agonist Development

As a core component of the sulfamoyl benzoic acid (SBA) scaffold, this compound is essential for the synthesis of highly potent and selective LPA2 receptor agonists [2]. These agonists have demonstrated subnanomolar activity and are being investigated for their radioprotective and anti-apoptotic properties [2]. Using this specific building block ensures that the resulting agonists maintain the correct spatial orientation of the carboxylic acid and sulfamoyl groups, which is critical for high-affinity binding to the LPA2 receptor and for achieving specificity over other LPA receptor subtypes [2].

Chemical Biology Tool Compound Synthesis

The presence of the free carboxylic acid group makes this compound a versatile handle for further derivatization, including amide bond formation or esterification . This allows researchers to conjugate the tetrahydrofuran-sulfamoyl pharmacophore to a variety of chemical probes, such as fluorophores, biotin tags, or solid supports. This capability is valuable for target identification studies (e.g., pull-down assays) or for creating activity-based probes to study gamma-secretase or LPA2 receptor function in complex biological systems.

Lead Optimization and Physicochemical Property Tuning

In drug discovery programs where sulfamoyl benzoic acid derivatives are a lead series, this specific compound can be used as a building block to explore the impact of the saturated tetrahydrofuran ring on key drug-like properties . Its balanced polarity, as indicated by a calculated polar surface area (PSA) of 101.22 Ų, makes it a suitable scaffold for improving the solubility and permeability profile of a lead series without introducing excessive lipophilicity or polarity [3]. Researchers can compare the properties of analogs derived from this compound against those derived from furan-containing or acyclic sulfamoyl benzoic acids to guide their optimization strategy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[(Tetrahydro-furan-2-ylmethyl)-sulfamoyl]-benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.